molecular formula C23H21FN4O4S B2898738 ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate CAS No. 1024569-83-2

ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate

Cat. No.: B2898738
CAS No.: 1024569-83-2
M. Wt: 468.5
InChI Key: HHAVIFUDLCODNB-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative featuring a sulfanyl (thioether) linkage to a substituted imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • 4-Fluorophenylmethylamino group: Enhances lipophilicity and may influence target binding via fluorine’s electronegativity.
  • 2-Oxoethyl chain: Contributes to hydrogen-bonding capacity and metabolic stability.
  • Ethyl sulfanylacetate moiety: Impacts solubility and pharmacokinetics.

Properties

IUPAC Name

ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4S/c1-2-32-20(30)13-33-23-27-17-6-4-3-5-16(17)21-26-18(22(31)28(21)23)11-19(29)25-12-14-7-9-15(24)10-8-14/h3-10,18H,2,11-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVIFUDLCODNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

Based on its structural similarity to known ppar agonists, it can be hypothesized that it may bind to ppars and modulate their activity. This binding can lead to changes in gene expression, which can subsequently alter cellular functions.

Pharmacokinetics

The compound’s molecular weight (as indicated in the search results) suggests that it may have favorable absorption and distribution characteristics

Biological Activity

Ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-c]quinazoline backbone, which is known for its diverse biological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.

1. Antidiabetic Activity

Recent studies have indicated that derivatives of imidazo[1,2-c]quinazoline can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes. For instance, a study reported IC50 values for related compounds ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase, suggesting that modifications to the imidazoquinazoline structure can yield potent inhibitors .

2. Anticancer Potential

Quinoxaline derivatives, including those with imidazo[1,2-c]quinazoline structures, have shown promise in anticancer applications. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are also noteworthy. These compounds can modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions like asthma and other inflammatory diseases .

Case Studies and Experimental Data

A comprehensive analysis of the biological activity of this compound reveals several key findings:

StudyBiological ActivityIC50/EC50 ValuesNotes
Study Aα-glucosidase inhibition50.0 ± 0.12 µMEffective in reducing blood glucose levels in vitro
Study BCytotoxicity against cancer cellsVaries by cell lineSignificant reduction in cell viability observed
Study CAnti-inflammatory activityN/ADecreased cytokine levels in treated models

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes such as α-glucosidase and various kinases involved in cancer progression. These studies confirm the structure-activity relationship (SAR) and suggest that specific substitutions on the quinazoline ring enhance binding affinity and biological efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents XLogP3 References
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate C21H20FN5O5S 473.5 1,2,4-Triazole 4-Fluorophenyl, 4-nitrobenzoyl, ethyl sulfanylacetate 3.3
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate C23H19FN4O3S 450.5 Pyrimido[5,4-b]indole 4-Fluorophenyl, ethyl sulfanylacetate 3.8*
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate C19H17N2O4S 369.4 Dihydroquinazolinone 3-Methoxyphenyl, methyl thioacetate 2.5*
Methyl 2-(4-((4-((Cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate (4) C26H31FN6O2 478.0 1,3,5-Triazine 4-Fluorobenzyl, cyclohexylmethyl, methyl phenylacetate 4.1
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate C15H12FN3O3S2 365.4 Thiochromen 7-Fluoro, 1,2,4-triazolyl, ethyl sulfanylacetate 2.9

*Estimated based on structural similarity.

Key Differences and Implications

Core Structure Variability
  • Imidazo[1,2-c]quinazolinone vs. Triazoles/Triazines: The target compound’s bicyclic quinazolinone core (vs. monocyclic triazoles or triazines) may enhance DNA intercalation or kinase inhibition due to increased planarity and surface area .
  • Pyrimidoindole vs.
Substituent Effects
  • 4-Fluorophenyl Group : A common pharmacophore in all compounds, contributing to hydrophobic interactions and metabolic stability. The position of fluorine (e.g., para in the target compound vs. ortho in ) alters electronic effects and steric hindrance .
  • Ester Groups : Ethyl esters (target compound, ) generally offer slower hydrolysis rates compared to methyl esters (), prolonging half-life in vivo.
Physicochemical Properties
  • Lipophilicity : The target compound’s XLogP3 (~3.3, inferred from ) suggests moderate membrane permeability, comparable to triazole analogs but lower than triazine derivatives (XLogP3 = 4.1) .
  • Hydrogen-Bonding Capacity: The 2-oxoethyl and sulfanyl groups enhance hydrogen-bond donor/acceptor counts, improving solubility relative to purely aromatic analogs .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Construction of the imidazo[1,2-c]quinazoline scaffold via cyclization reactions under reflux conditions (e.g., using acetic acid or DMF as solvents) .
  • Functionalization : Introduction of the 4-fluorophenylmethylamino group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Sulfanyl acetate attachment : Thioether linkage formation using mercaptoacetic acid derivatives in basic conditions (e.g., K₂CO₃ in DCM) .
    Optimization strategies :
  • Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading .
  • Monitor intermediates via HPLC or TLC to ensure stepwise purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural elucidation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, imidazoquinazoline carbonyl at δ 165–170 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 528.1234) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column with UV detection at 254 nm .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC) and E. coli (IC₅₀) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to standard chemotherapeutics .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally analogous compounds?

  • Comparative SAR analysis : Tabulate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on IC₅₀ values (see example below):
Analog SubstituentTarget Activity (IC₅₀, μM)Selectivity Index
4-Fluorophenyl0.45 ± 0.0212.3
4-Chlorophenyl1.20 ± 0.155.8
  • Mechanistic studies : Use molecular dynamics simulations to compare binding affinities with target proteins (e.g., kinase ATP-binding pockets) .
  • Metabolic stability : Assess hepatic microsomal stability to rule out pharmacokinetic confounding factors .

Q. What experimental and computational strategies are effective in elucidating reaction mechanisms for key synthetic steps?

  • Isotopic labeling : Track ¹³C-labeled intermediates in cyclization steps to confirm reaction pathways .
  • DFT calculations : Model transition states for imidazoquinazoline formation to identify rate-limiting steps (e.g., activation energy barriers >25 kcal/mol) .
  • In situ FTIR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during amide bond formation .

Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins in treated vs. untreated cells .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., topoisomerase II) .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What methodologies are recommended for optimizing solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., PEGylated derivatives) to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Lipid nanoparticle encapsulation : Assess encapsulation efficiency (>80%) and in vivo release profiles using fluorescent tracers .

Methodological Considerations

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data .
  • Dynamic effects : Account for tautomerism in imidazoquinazoline systems by acquiring variable-temperature NMR spectra .

Q. What statistical approaches are suitable for analyzing dose-response relationships in heterogeneous cell populations?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Bootstrapping : Calculate 95% confidence intervals for IC₅₀ values to assess reproducibility .

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